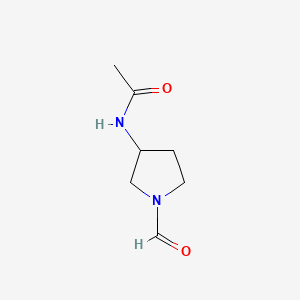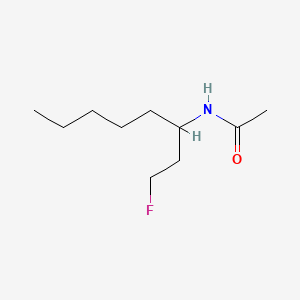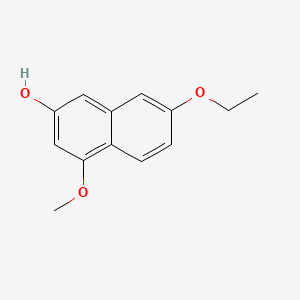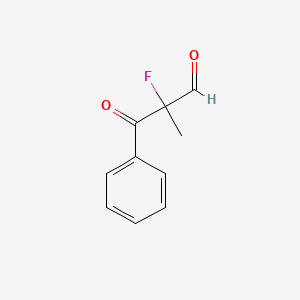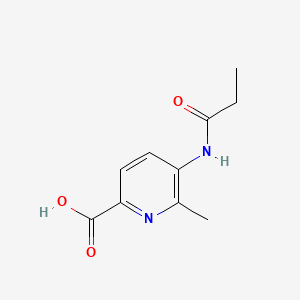
2-(4-FLUOROPHENYL)-4,4,6-TRIMETHYL-1,3,2-DIOXABORINATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinate, also known as F-TEDA-BF4, is a boron-containing compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized through a simple and efficient method, making it easily accessible for laboratory experiments. In
Applications De Recherche Scientifique
Fluorinated Compounds Synthesis
- Synthetic Methodologies : The development of practical synthesis methods for fluorinated compounds is a significant research area. For instance, Qiu et al. (2009) developed a pilot-scale method for preparing 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. This research highlights the challenges and solutions in synthesizing fluorinated intermediates, which can be relevant to the synthesis of complex fluorinated compounds like the one you mentioned (Qiu, Gu, Zhang, & Xu, 2009).
Chemosensors and Fluorescent Probes
- Development of Chemosensors : Fluorinated compounds often serve as essential components in the development of chemosensors for detecting various analytes. Roy (2021) reviewed the applications of 4-Methyl-2,6-diformylphenol (DFP) based compounds in detecting metal ions, anions, and neutral molecules, showcasing the fluorophores' sensitivity and selectivity. Although this does not directly involve the compound , it illustrates the broader utility of fluorinated molecules in designing sensitive detection systems for scientific and environmental monitoring (Roy, 2021).
Fluorinated Compounds in Green Chemistry
- Aqueous Fluoroalkylation : Song et al. (2018) reviewed progress in fluoroalkylation reactions in aqueous media, emphasizing environmentally friendly methods for incorporating fluorinated groups into target molecules. This review underscores the importance of developing sustainable synthetic routes for fluorinated compounds, which could inform greener synthesis methods for compounds like 2-(4-FLUOROPHENYL)-4,4,6-TRIMETHYL-1,3,2-DIOXABORINATE (Song, Han, Zhao, & Zhang, 2018).
Environmental and Health Impacts of Fluorinated Compounds
- Toxicity and Environmental Concerns : The environmental and health impacts of fluorinated compounds, especially per- and polyfluoroalkyl substances (PFASs), are significant areas of research. Wang et al. (2019) reviewed the sources, environmental distribution, and health risks of novel fluorinated alternatives, highlighting the need for safer compounds and thorough toxicological assessments. This perspective is crucial for understanding the implications of using and synthesizing fluorinated compounds, including the environmental and health safety of novel chemicals (Wang, Chang, Wang, Zhang, Zhang, Wang, Wang, & Li, 2019).
Propriétés
Numéro CAS |
173341-99-6 |
|---|---|
Nom du produit |
2-(4-FLUOROPHENYL)-4,4,6-TRIMETHYL-1,3,2-DIOXABORINATE |
Formule moléculaire |
C9H9BFO2 |
Poids moléculaire |
178.977 |
Nom IUPAC |
5-(4-fluorophenyl)-1,3,2$l^{2} |
InChI |
InChI=1S/C9H9BFO2/c11-9-3-1-7(2-4-9)8-5-12-10-13-6-8/h1-4,8H,5-6H2 |
Clé InChI |
KYAYCMVTVZDOFB-UHFFFAOYSA-N |
SMILES |
[B]1OCC(CO1)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



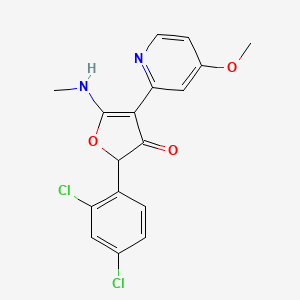
![Cyclopenta[4,5]pyrrolo[1,2-a]benzimidazole](/img/structure/B575071.png)
![6-Chloro-2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole](/img/structure/B575074.png)
